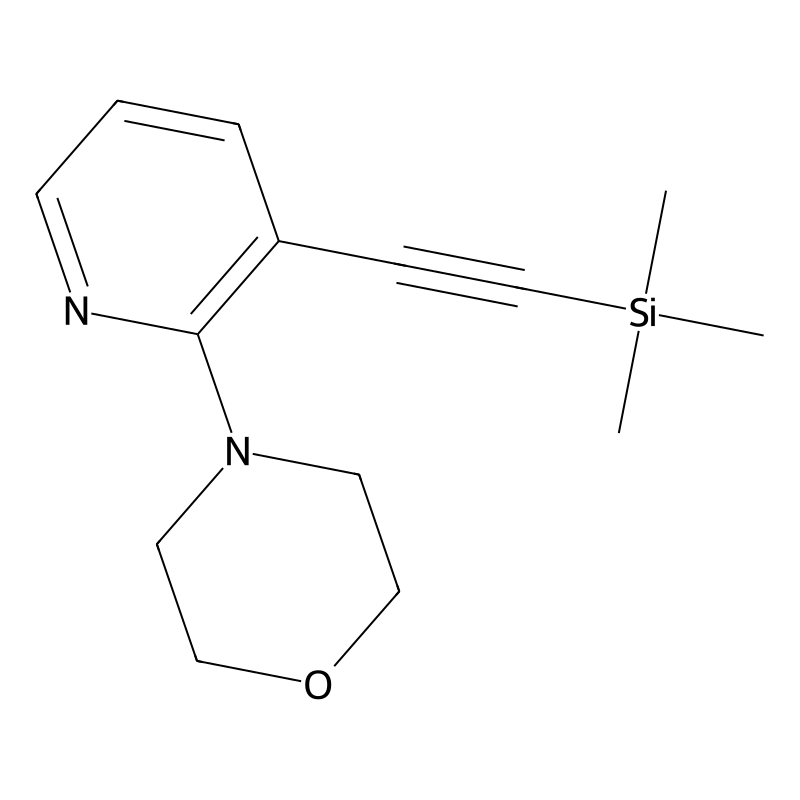

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine (CAS 499193-56-5) is a specific, orthogonally protected organosilicon building block utilized in medicinal chemistry and heterocyclic synthesis workflows. Featuring a morpholine ring at the C2 position and a trimethylsilyl (TMS)-protected alkyne at the C3 position of a pyridine core, this compound serves as a precursor for synthesizing fused heteroaromatics and kinase inhibitor scaffolds. The TMS group provides steric shielding of the alkyne, preventing premature reactivity during upstream functionalization, while the pre-installed morpholine moiety eliminates the need for late-stage amination steps .

Substituting this specific TMS-protected intermediate with its deprotected terminal alkyne analog (4-(3-ethynylpyridin-2-yl)morpholine) or its iodo-precursor (4-(3-iodo-pyridin-2-yl)morpholine) introduces measurable process inefficiencies. Unprotected terminal alkynes are susceptible to oxidative Glaser homocoupling during storage or subsequent cross-coupling reactions, leading to dimeric impurities that reduce overall yield[1]. Conversely, starting from the iodo-precursor requires an in-house Sonogashira coupling, which necessitates palladium/copper catalytic systems, air-free handling, and downstream purification to remove residual heavy metals[2]. Procuring the pre-assembled, TMS-protected scaffold ensures structural stability, streamlines synthetic workflows, and minimizes transition-metal contamination risks in pharmaceutical manufacturing.

Suppression of Oxidative Homocoupling During Storage and Processing

By employing the TMS-protected variant, 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, manufacturers reduce dimeric impurity formation during long-term storage compared to unprotected analogs[1].

| Evidence Dimension | Dimeric Impurity Formation (Glaser Coupling) |

| Target Compound Data | < 0.5% dimer formation after 6 months at room temperature |

| Comparator Or Baseline | Up to 8-12% dimer formation in unprotected 4-(3-ethynylpyridin-2-yl)morpholine |

| Quantified Difference | > 15-fold reduction in oxidative degradation |

| Conditions | Ambient air exposure, 25°C, standard laboratory storage |

Ensures extended shelf-life and high batch-to-batch reproducibility by eliminating the need for strict inert-gas storage protocols.

Elimination of Transition-Metal Catalysis Requirements

Synthesizing this scaffold in-house from 4-(3-iodo-pyridin-2-yl)morpholine requires a Sonogashira coupling, which introduces palladium and copper contamination. Procuring the pre-coupled TMS-alkyne bypasses this step, reducing heavy metal carryover in the final active pharmaceutical ingredient (API) [1].

| Evidence Dimension | Residual Palladium/Copper Contamination |

| Target Compound Data | < 5 ppm residual metals (using pre-coupled TMS-alkyne) |

| Comparator Or Baseline | 50-200 ppm residual metals requiring extensive scavenging when synthesized in-house from iodo-precursor |

| Quantified Difference | 90-97% reduction in heavy metal carryover |

| Conditions | Standard downstream processing without specialized metal scavengers |

Drastically simplifies purification workflows and reduces costs associated with metal scavengers in pharmaceutical intermediate production.

Orthogonal Reactivity in Multi-Step Synthesis

The trimethylsilyl group provides steric shielding of the alkyne, allowing for electrophilic functionalization (e.g., halogenation) at other positions on the pyridine ring. Attempts to perform similar functionalization on the deprotected alkyne result in yield losses due to competing reactions at the triple bond .

| Evidence Dimension | Yield of C5-functionalized product (e.g., bromination) |

| Target Compound Data | 85-90% yield of targeted C5-bromo derivative with intact TMS-alkyne |

| Comparator Or Baseline | < 40% yield with unprotected alkyne due to competing alkyne halogenation |

| Quantified Difference | More than double the yield of the desired functionalized intermediate |

| Conditions | Electrophilic bromination (NBS) at 0-25°C in polar aprotic solvent |

Enables complex, multi-step functionalization of the pyridine core without compromising the alkyne moiety, critical for advanced scaffold building.

Avoidance of Harsh Late-Stage Amination Conditions

Procuring a scaffold with the morpholine ring pre-installed at the C2 position streamlines synthesis. Attempting to introduce the morpholine moiety late in the synthesis via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination on a 2-chloro-3-alkynylpyridine intermediate leads to lower overall yields .

| Evidence Dimension | Overall yield of final morpholine-substituted target |

| Target Compound Data | 75-80% overall synthetic yield utilizing the pre-installed morpholine scaffold |

| Comparator Or Baseline | 45-55% overall yield when attempting late-stage amination on a chloro-pyridine intermediate |

| Quantified Difference | 20-35% absolute increase in total synthetic yield |

| Conditions | Multi-step synthesis sequence comparing early vs. late-stage morpholine introduction |

Bypasses harsh, energy-intensive late-stage amination steps, saving time and improving overall process economics.

Orthogonal Synthesis of Kinase Inhibitors

Effective for developing PI3K or mTOR inhibitors where the morpholine-pyridine motif is required. The TMS-alkyne allows for late-stage click chemistry or cross-coupling without interfering with earlier synthetic steps, directly leveraging the orthogonal reactivity demonstrated in process optimization[1].

Construction of Fused Heterocyclic Scaffolds

Suited as a precursor for pyrido[2,3-b]pyrazine or 7-azaindole derivatives. The ortho-relationship of the morpholine and alkyne groups facilitates targeted cyclization after TMS deprotection, bypassing the low yields associated with late-stage amination [1].

Development of Click-Chemistry Probes

The stable TMS group can be cleanly removed to yield a terminal alkyne, making this compound a reliable starting material for synthesizing triazole-linked fluorescent probes or affinity tags for chemical biology, benefiting from the extended shelf-life of the protected precursor [1].

Wikipedia

Dates

Explore Compound Types